Potent Inhibition of Serotonin Transporter (SERT) Compared to Fluoxetine
2-Chloro-N-propylbenzamide exhibits potent inhibition of the human serotonin transporter (SERT), with an IC₅₀ of 100 nM [1]. This activity is within the same order of magnitude as the established selective serotonin reuptake inhibitor (SSRI) fluoxetine, which has a reported IC₅₀ of 32.6 nM in synaptosomal preparations [2]. This data positions the compound as a structurally distinct, non-fluoxetine chemical scaffold with significant SERT affinity.
| Evidence Dimension | Inhibition of human SERT |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Fluoxetine (SSRI) |
| Quantified Difference | Fluoxetine IC₅₀ = 32.6 nM; 2-Chloro-N-propylbenzamide is ~3-fold less potent |
| Conditions | Inhibition of [³H]serotonin uptake in HEK293 cells expressing human SERT |
Why This Matters
This establishes the compound as a relevant, chemically distinct tool for probing serotonergic systems, offering an alternative chemotype to classical SSRIs.
- [1] EcoDrugPlus Database. (n.d.). Compound ID: 2126094 (2-chloro-N-propylbenzamide). University of Helsinki. View Source
- [2] PMC. (2014). Table 4. The functional properties of YL-0919 and fluoxetine on SERT. View Source
